molecular formula C19H17N5O2S B11574385 2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No.: B11574385
M. Wt: 379.4 g/mol
InChI Key: FSGWJGINWFFQHR-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a synthetic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves multiple steps. One common method includes the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolothiadiazole derivatives. Its ability to inhibit shikimate dehydrogenase makes it a promising candidate for the development of new antimicrobial agents .

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H17N5O2S/c1-12-6-8-16(9-7-12)26-11-17(25)20-15-5-3-4-14(10-15)18-23-24-13(2)21-22-19(24)27-18/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

FSGWJGINWFFQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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